molecular formula C15H18N2O4S B6439996 2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide CAS No. 2549009-41-6

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide

Cat. No.: B6439996
CAS No.: 2549009-41-6
M. Wt: 322.4 g/mol
InChI Key: OJOWWMNHQIYWDA-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinedione (2,5-dioxopyrrolidin-1-yl) moiety linked via an acetamide bridge to a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl-methyl group. The pyrrolidinedione core is a cyclic imide known for its electron-withdrawing properties, which may influence binding affinity in biological systems. Structural characterization of such compounds typically employs NMR, UV spectroscopy, and X-ray crystallography, as exemplified in studies of related heterocycles .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c18-12(8-17-13(19)3-4-14(17)20)16-9-15(21)6-1-2-11-10(15)5-7-22-11/h5,7,21H,1-4,6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOWWMNHQIYWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)CN3C(=O)CCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is mentioned that this compound is a prodrug of monomethyl fumarate (mmf) and can be rapidly and effectively converted to mmf in the body. The conversion of Diroximel Fumarate to MMF suggests that its therapeutic effects may be mediated through the actions of MMF.

Pharmacokinetics

It is known that the compound is a prodrug of MMF and is rapidly and effectively converted to MMF in the body. This suggests that the pharmacokinetic properties of MMF may be relevant to understanding the bioavailability of Diroximel Fumarate.

Comparison with Similar Compounds

Key Structural Features of Analogous Acetamide Derivatives

The compound shares structural motifs with other acetamide-linked heterocycles. Below is a comparative analysis based on substituents and core heterocycles:

Compound Name (Source) Core Heterocycle Substituent Groups Molecular Weight* Potential Pharmacological Relevance
Target Compound Pyrrolidinedione Benzothiophen-methyl, hydroxy-tetrahydro ~363.4 g/mol Unknown (structural similarity to protease inhibitors)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... () Pyrimidinone Phenoxy, diphenylhexan, methyl ~660.8 g/mol Potential protease/modulator activity
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)... () Pyrimidinone Sulfamoylphenyl, hydroxyphenyl ~504.5 g/mol Antimicrobial/sulfonamide activity

*Molecular weights calculated using atomic masses.

Key Observations:

  • Heterocyclic Core: The target compound’s pyrrolidinedione differs from pyrimidinone-based analogs (e.g., –5) in electronic properties.
  • Substituent Diversity: The benzothiophen group in the target compound offers a unique hydrophobic profile compared to phenyl or sulfonamide groups in analogs, which may influence blood-brain barrier penetration or protein-binding efficiency .
  • Biological Activity: While the target compound’s activity is unspecified, pyrimidinone analogs (–5) are often associated with protease inhibition or antimicrobial effects, suggesting the acetamide bridge is a critical pharmacophore .

Pharmacological Evaluation (Hypothetical)

If tested, the target compound’s potency could be assessed using dose-effect methodologies () to determine median effective dose (ED₅₀) and slope parameters. Structural analogs with pyrimidinone cores (–5) may serve as benchmarks for activity comparisons.

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